1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Overview
Description
1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
The synthesis of 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves a multi-step process. One common method includes the following steps:
N-Alkylation: Starting with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the compound undergoes N-alkylation to introduce the isopropyl group.
Suzuki Coupling Reaction: The N-alkylated intermediate is then subjected to a Suzuki coupling reaction with prop-1-en-2-ylboronic acid in the presence of a palladium catalyst (Pd(dppf)Cl2) and N,N-dimethylformamide as the solvent.
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown significant antitumor activity against various cancer cell lines, including MCF-7, A549, PC-3, HepG2, and SGC-7901. It is also being investigated for its potential anti-inflammatory properties.
Biological Studies: Researchers are exploring the compound’s effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its antitumor effects.
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antitumor and anti-inflammatory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and have shown promising results in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-propan-2-yl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5(2)12-7-6(3-11-12)9-4-10-8(7)13/h3-5H,1-2H3,(H,9,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASNUFYSLOXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)N=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717605 | |
Record name | 1-(Propan-2-yl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-88-9 | |
Record name | 1-(Propan-2-yl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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